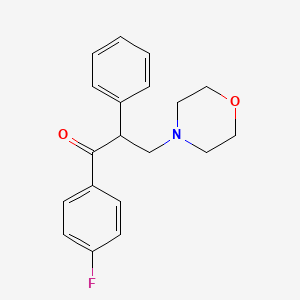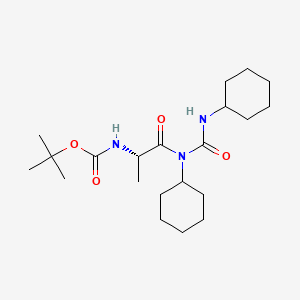
7-Tridecanol
Übersicht
Beschreibung
7-Tridecanol is a secondary alcohol with the molecular formula C₁₃H₂₈O . It is characterized by a hydroxyl group (-OH) attached to the seventh carbon of a tridecane chain. This compound is known for its role as a plant metabolite and is often used in various industrial and research applications .
Wissenschaftliche Forschungsanwendungen
7-Tridecanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reference standard in analytical chemistry.
Biology: Studied for its role as a plant metabolite and its effects on plant physiology.
Medicine: Investigated for its potential anti-cancer properties and its ability to inhibit certain enzymes.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 7-Tridecanol can be synthesized from 7-Tridecanone through a reduction reaction. The reduction is typically carried out using reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under controlled conditions .
Industrial Production Methods: In industrial settings, this compound is often produced through the hydrogenation of tridecane derivatives. The process involves the catalytic hydrogenation of tridecane in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature .
Types of Reactions:
Oxidation: this compound can be oxidized to form 7-Tridecanone using oxidizing agents like chromium trioxide (CrO₃) or potassium permanganate (KMnO₄).
Reduction: As mentioned earlier, 7-Tridecanone can be reduced to this compound using reducing agents.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Thionyl chloride (SOCl₂) for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: 7-Tridecanone.
Reduction: this compound.
Substitution: 7-Tridecyl chloride.
Wirkmechanismus
The exact mechanism of action of 7-Tridecanol is not fully understood. it is believed to interact with cell membranes and enzymes. It may inhibit carboxylate groups or form reversible acetyl derivatives with cell membranes. Additionally, it has been shown to competitively bind to DNA during the polymerase chain reaction (PCR) process, inhibiting the activity of primers .
Vergleich Mit ähnlichen Verbindungen
1-Tridecanol: A primary alcohol with the hydroxyl group at the first carbon.
2-Tridecanol: A secondary alcohol with the hydroxyl group at the second carbon.
Tridecanone: A ketone derivative of tridecane.
Comparison: 7-Tridecanol is unique due to its position of the hydroxyl group, which imparts different chemical and physical properties compared to its isomers. For instance, 1-Tridecanol and 2-Tridecanol have different boiling points and reactivity profiles .
Eigenschaften
IUPAC Name |
tridecan-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28O/c1-3-5-7-9-11-13(14)12-10-8-6-4-2/h13-14H,3-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWUWHKRBPALTGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60239112 | |
| Record name | 7-Tridecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60239112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
927-45-7 | |
| Record name | 7-Tridecanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=927-45-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Tridecanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000927457 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Tridecanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158536 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Tridecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60239112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Tridecanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 7-tridecanol in atmospheric chemistry?
A1: this compound is a secondary organic aerosol (SOA) precursor. [] SOAs impact climate and air quality, and understanding their formation is crucial. Research using a two-dimensional volatility basis set (2D-VBS) box model demonstrates that this compound, alongside other linear oxygenated molecules like n-tridecanal and 2- and 7-tridecanone, significantly contribute to SOA mass yields. [] This suggests that explicitly considering these compounds in atmospheric models can improve SOA predictions.
Q2: Can this compound be chemically modified to create new compounds?
A2: Yes, this compound can be used as a starting material for synthesizing polyethylene glycol ethers. [] This process involves attaching polyethylene glycol chains to the alcohol group of this compound, potentially altering its properties and enabling new applications.
Q3: Does this compound occur naturally?
A3: Yes, this compound has been identified as a volatile component in the freshwater bryozoan Hyalinella punctata. [] This suggests potential ecological roles for this compound, although further research is needed.
Q4: What are the environmental implications of this compound?
A4: While specific data on this compound's environmental impact and degradation are limited in the provided research, its presence in a freshwater organism [] and its role as an SOA precursor [] warrant further investigation into its potential ecotoxicological effects and persistence in the environment.
Q5: What analytical techniques are used to study this compound?
A5: Gas chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are crucial for identifying and quantifying this compound in various matrices, including biological samples and atmospheric aerosols. [, ] These techniques provide information about the compound's presence, abundance, and potential interactions with other molecules.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(4-morpholinyl)propyl]-1-[(7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-8-yl)methyl]-3-phenylurea](/img/structure/B1208153.png)

![2-[[2-(1-benzotriazolyl)-1-oxoethyl]-propan-2-ylamino]-2-(2,5-dimethoxyphenyl)-N-(2-furanylmethyl)acetamide](/img/structure/B1208156.png)
![N'-[2-(cyclopentylamino)-2-oxoethyl]-N'-(3,4-dimethylphenyl)-N-(2-pyridinyl)pentanediamide](/img/structure/B1208158.png)



![Imidazo[1,2-a]pyrimidine](/img/structure/B1208166.png)






